N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 691392-82-2
VCID: VC0492454
InChI: InChI=1S/C17H17N3O/c1-3-16(21)18-14-8-6-13(7-9-14)15-11-20-10-4-5-12(2)17(20)19-15/h4-11H,3H2,1-2H3,(H,18,21)
SMILES: CCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C
Molecular Formula: C17H17N3O
Molecular Weight: 279.34g/mol

N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide

CAS No.: 691392-82-2

Main Products

VCID: VC0492454

Molecular Formula: C17H17N3O

Molecular Weight: 279.34g/mol

N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide - 691392-82-2

CAS No. 691392-82-2
Product Name N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Molecular Formula C17H17N3O
Molecular Weight 279.34g/mol
IUPAC Name N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C17H17N3O/c1-3-16(21)18-14-8-6-13(7-9-14)15-11-20-10-4-5-12(2)17(20)19-15/h4-11H,3H2,1-2H3,(H,18,21)
Standard InChIKey KBDQQKIJNJYJEN-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C
PubChem Compound 700057
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator